

IUPAC nomenclature and synonyms for 3,4-Diethoxybenzaldehyde

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Compound of Interest

Compound Name: 3,4-Diethoxybenzaldehyde

Cat. No.: B1346580

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An In-depth Technical Guide to 3,4-Diethoxybenzaldehyde

This technical guide provides a comprehensive overview of **3,4-Diethoxybenzaldehyde**, a significant chemical compound with applications in various scientific fields. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This guide covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in organic chemistry.

Nomenclature and Synonyms

3,4-Diethoxybenzaldehyde is systematically named according to IUPAC nomenclature.^{[1][2][3]} It is also known by a variety of synonyms in commercial and research contexts.

IUPAC Name: **3,4-diethoxybenzaldehyde**^{[1][2][3]}

Synonyms:

- Benzaldehyde, 3,4-diethoxy-^[2]
- Protocatechuicaldehyde diethyl ether
- 3,4-Diethoxy Benzaldehyde

- NSC 6331[1]

Chemical and Physical Properties

3,4-Diethoxybenzaldehyde is a substituted aromatic aldehyde. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1][2]
Molecular Weight	194.23 g/mol [1][4]
CAS Registry Number	2029-94-9[1][2]
InChI	InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[1][3]
InChIKey	SSTRYEXQYQGGAS-UHFFFAOYSA-N[1]
SMILES	CCOC1=C(C=C(C=C1)C=O)OCC[1][3]

Table 2: Physical Properties

Property	Value
Melting Point	21-22 °C
Boiling Point	293-294 °C (lit.)[4]
Density	1.097 g/mL at 25 °C (lit.)[4]
Refractive Index (n _{20/D})	1.5570 (lit.)[4]
Flash Point	264 °F (129 °C) (est.)
Appearance	White to light yellow crystalline solid or liquid
Solubility	Soluble in alcohol. Insoluble in water.

Table 3: Spectroscopic Data

Spectroscopic Technique	Key Data Points
¹ H NMR (90 MHz, CDCl ₃)	Peaks corresponding to aromatic, aldehydic, and ethoxy protons are observed.
¹³ C NMR (CDCl ₃)	Signals for aromatic, carbonyl, and ethoxy carbons are present.
Infrared (IR)	Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H stretches are visible.
Mass Spectrometry (EI)	Molecular ion peak at m/z 194, with major fragments at 165, 137, and 109. ^[1]

Synthesis of 3,4-Diethoxybenzaldehyde

The most common and efficient method for the synthesis of **3,4-Diethoxybenzaldehyde** is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction involves the formation of a phenoxide ion followed by nucleophilic substitution with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **3,4-Diethoxybenzaldehyde** from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Materials:

- 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde)
- Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
- Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether

- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum filtration

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable anhydrous solvent such as DMF or acetone.
- **Base Addition:** Add anhydrous potassium carbonate or sodium hydroxide to the solution. The base should be in molar excess (typically 2.2 to 2.5 equivalents for each hydroxyl group) to ensure complete deprotonation of the phenolic hydroxyl groups to form the diphenoxide.
- **Addition of Ethylating Agent:** To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise. A molar excess of the ethylating agent (at least 2.2 equivalents) is recommended.
- **Reaction:** Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes any unreacted starting material, base, and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **3,4-Diethoxybenzaldehyde** can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Synthesis

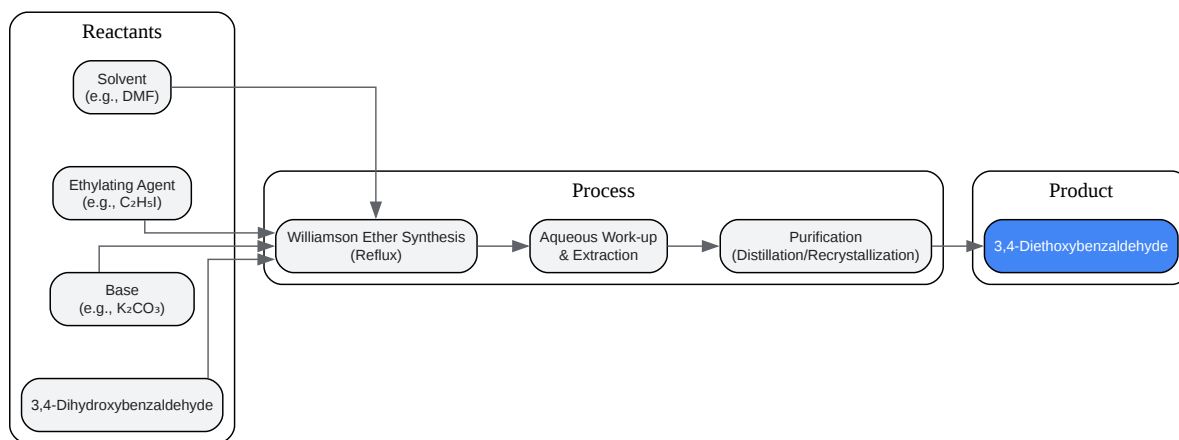
3,4-Diethoxybenzaldehyde serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including:

- **Wittig Reaction:** To form substituted styrenes.
- **Reductive Amination:** To synthesize various secondary and tertiary amines.
- **Aldol Condensation:** To create α,β -unsaturated aldehydes or ketones.
- **Oxidation:** To produce 3,4-diethoxybenzoic acid.
- **Reduction:** To form 3,4-diethoxybenzyl alcohol.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3,4-Diethoxybenzaldehyde** via the Williamson ether synthesis.

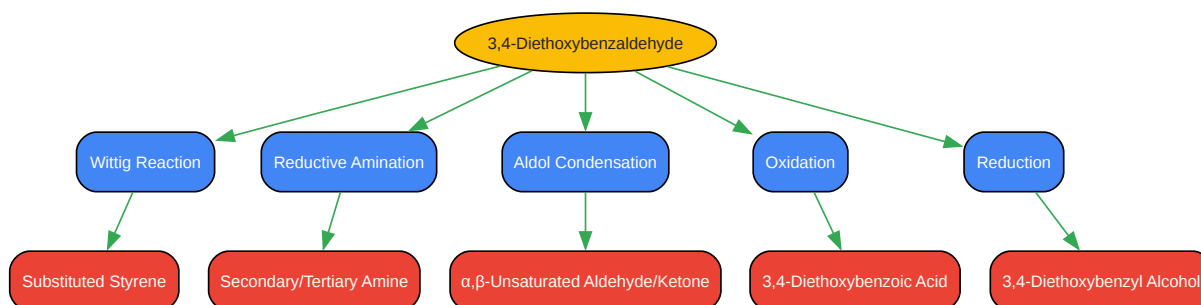


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*A generalized workflow for the synthesis of **3,4-Diethoxybenzaldehyde**.*

Key Chemical Transformations

This diagram illustrates the central role of **3,4-Diethoxybenzaldehyde** as a precursor to other important chemical functionalities.



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